REACTION_CXSMILES
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CC(C)([O-])C.[K+].[Cl:7][C:8]1[N:9]=[C:10]([C:15]#[C:16][Si](CC)(CC)CC)[C:11]([NH2:14])=[N:12][CH:13]=1>CN1CCCC1=O.[Cl-].[Na+].O>[Cl:7][C:8]1[N:9]=[C:10]2[CH:15]=[CH:16][NH:14][C:11]2=[N:12][CH:13]=1 |f:0.1,4.5.6|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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ClC=1N=C(C(=NC1)N)C#C[Si](CC)(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
|
Name
|
Brine
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 80° C. for a further fifty minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (5×20 ml)
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Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C2C(=NC1)NC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |